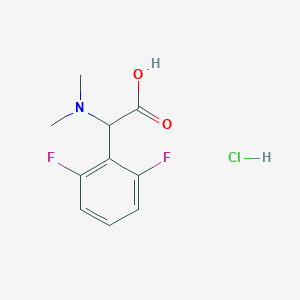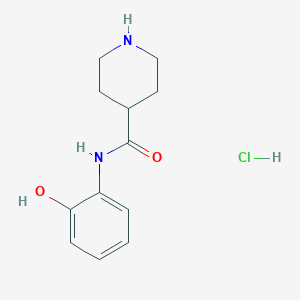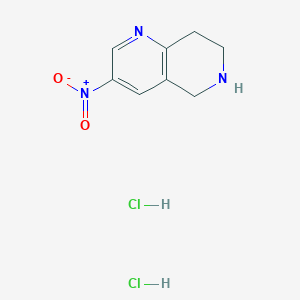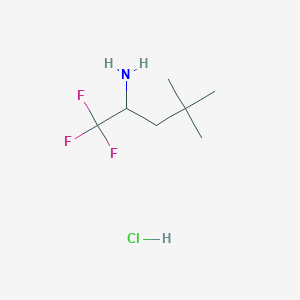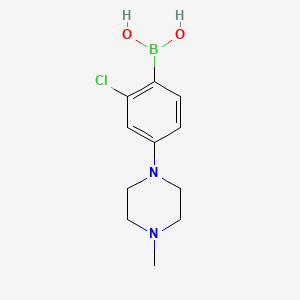
(2-Chloro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid
Description
The compound “(2-Chloro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C11H16BClN2O2 . It has a molecular weight of 254.52 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16BClN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a 4-methylpiperazine group .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various types of chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst . Additionally, boronic esters have been reported to undergo catalytic protodeboronation, a process that involves the removal of the boron moiety .Physical And Chemical Properties Analysis
This compound is typically stored under refrigerated conditions . It has a molecular weight of 254.52 .Future Directions
The use of boronic acids and their derivatives in medicinal chemistry and drug design is a rapidly growing field. Their unique chemical properties, including the ability to form reversible covalent bonds with proteins, make them attractive candidates for the development of new therapeutic agents . Future research will likely continue to explore the potential applications of these compounds in various areas of chemistry and biology.
properties
IUPAC Name |
[2-chloro-4-(4-methylpiperazin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGSWFYTTUHKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCN(CC2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate](/img/structure/B1431791.png)
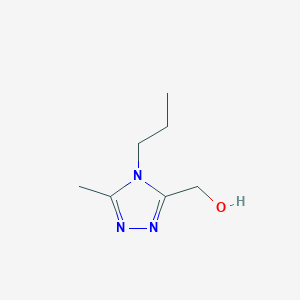
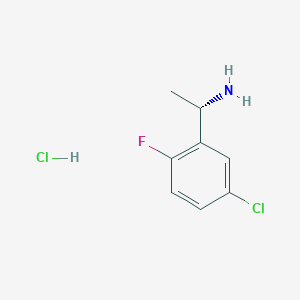
![2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride](/img/structure/B1431795.png)
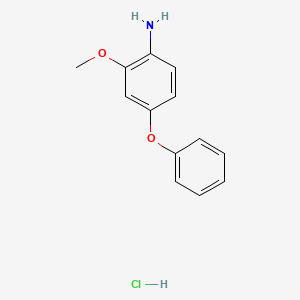
![[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1431800.png)
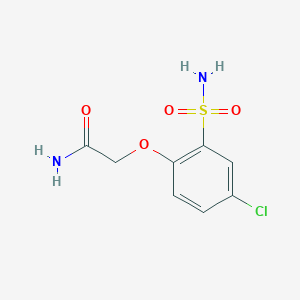
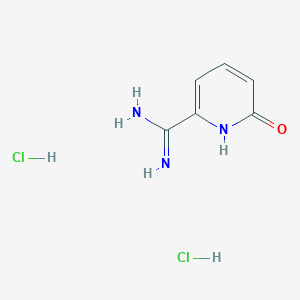
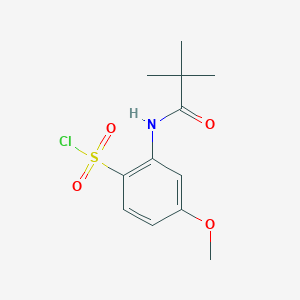
![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1431808.png)
